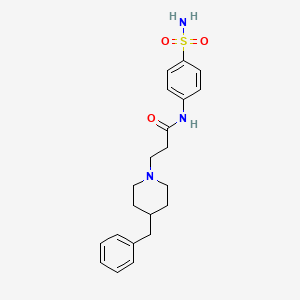
2-(4-Ethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-ethoxyphenyl group and an ethenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
準備方法
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is used to facilitate the coupling reaction.
Synthetic Route: The 4-ethoxybenzaldehyde is first converted to 4-ethoxyphenylboronic acid through a Grignard reaction followed by hydrolysis. The resulting boronic acid is then coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a Suzuki-Miyaura cross-coupling reaction to yield the desired product.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ethenyl group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the ethyl derivative.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: Boronic esters are explored for their potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron atoms are used to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism by which 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological systems, the boron atom can interact with biomolecules, such as enzymes and receptors, affecting their function and activity.
類似化合物との比較
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar boronic esters, such as:
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The presence of a chlorine atom can influence the compound’s electronic properties and its behavior in chemical reactions.
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to the presence of the ethoxy group, which can enhance its stability and reactivity in certain reactions.
These comparisons highlight the uniqueness of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its potential advantages in various applications.
特性
分子式 |
C16H23BO3 |
|---|---|
分子量 |
274.2 g/mol |
IUPAC名 |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-6-18-14-9-7-13(8-10-14)11-12-17-19-15(2,3)16(4,5)20-17/h7-12H,6H2,1-5H3/b12-11+ |
InChIキー |
UDWNRGZTHJTLGX-VAWYXSNFSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
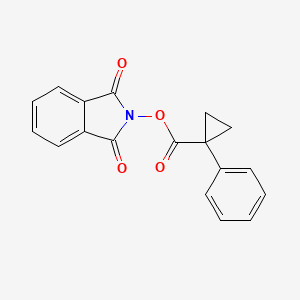

![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)
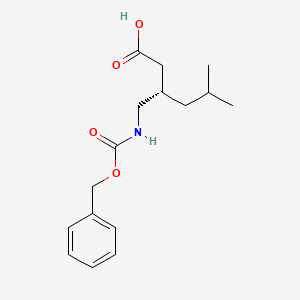
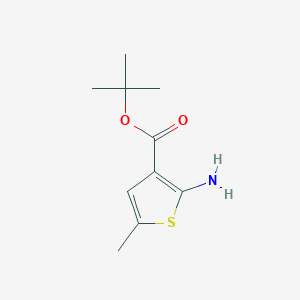
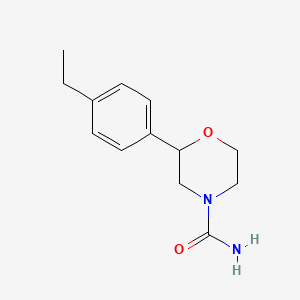

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)

